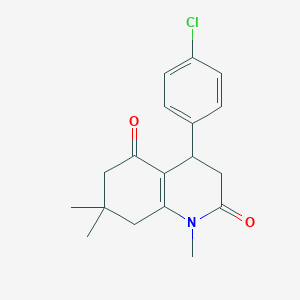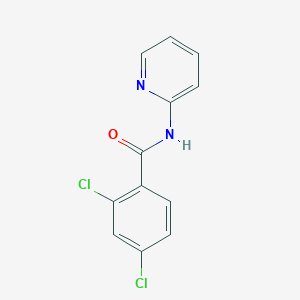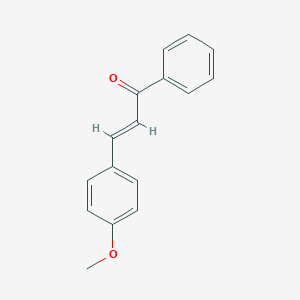
4-Methoxychalcone
Overview
Description
4-Methoxychalcone is a chalcone derivative with the molecular formula C16H14O2. It is characterized by the presence of a methoxy group attached to the aromatic ring of the chalcone structure. Chalcones are a class of organic compounds with a core structure of 1,3-diphenylprop-2-en-1-one, which is known for its diverse pharmacological properties .
Mechanism of Action
Target of Action
4-Methoxychalcone primarily targets PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and insulin sensitivity .
Mode of Action
This compound interacts with its target, PPARγ, by activating it . This activation regulates adipocyte differentiation and modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .
Biochemical Pathways
Pharmacokinetics
It is known that its bioavailability is hindered by its high liposolubility, which reduces its absorption .
Result of Action
The activation of PPARγ by this compound results in the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . This leads to an increase in insulin sensitivity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, its stability might be affected at high temperatures . .
Biochemical Analysis
Biochemical Properties
4-Methoxychalcone plays a crucial role in biochemical reactions, particularly in the inhibition of the alpha-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood glucose levels. This compound interacts with the alpha-glucosidase enzyme by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, this compound has been shown to interact with bovine serum albumin, a protein that plays a key role in the transport and distribution of various endogenous and exogenous substances in the bloodstream . The interaction between this compound and bovine serum albumin involves hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance the bioavailability of the compound.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In diabetic cells, this compound has been shown to reduce hyperglycemia by inhibiting the alpha-glucosidase enzyme, thereby decreasing glucose absorption . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound has been found to modulate the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase, which help protect cells from oxidative damage . Furthermore, this compound affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of the alpha-glucosidase enzyme, which occurs through the binding of this compound to the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates, thereby reducing glucose absorption. Additionally, this compound has been shown to interact with bovine serum albumin, enhancing its stability and bioavailability . The compound also modulates gene expression by activating transcription factors involved in antioxidant defense and anti-inflammatory responses, leading to a reduction in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its antihyperglycemic and antioxidant activities, providing sustained benefits in in vitro and in vivo models . The compound’s efficacy may decrease over time due to potential metabolic degradation and the development of cellular resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively reduce blood glucose levels and improve insulin sensitivity in diabetic mice . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window where the compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose metabolism and antioxidant defense. The compound interacts with enzymes such as alpha-glucosidase and superoxide dismutase, modulating their activities to regulate glucose levels and reduce oxidative stress . Additionally, this compound affects metabolic flux by enhancing glucose uptake and utilization, leading to improved cellular energy production and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound binds to bovine serum albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . This interaction also affects the localization and accumulation of this compound in specific tissues, allowing it to exert its therapeutic effects more effectively.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism and antioxidant defense . Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of this compound, directing it to specific cellular compartments and enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Methoxychalcone is the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the chalcone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxychalcone has been extensively studied for its pharmacological properties. Some of its notable applications include:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine: Potential therapeutic agent for treating cancer, diabetes, and metabolic disorders.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxychalcone is unique among chalcones due to the presence of the methoxy group, which enhances its pharmacological properties. Similar compounds include:
4,4’-Dimethoxychalcone: Contains two methoxy groups, leading to different biological activities.
Isoliquiritigenin: A naturally occurring chalcone with potent anti-inflammatory and anticancer properties.
Phloretin: A dihydrochalcone with antioxidant and anti-diabetic effects.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXKBJMCRJATM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313945 | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-15-9, 959-33-1 | |
| Record name | trans-4-Methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22252-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B514028.png)
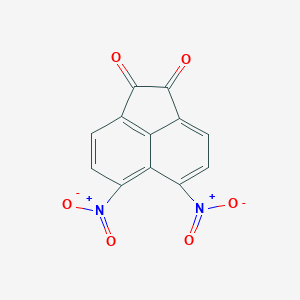
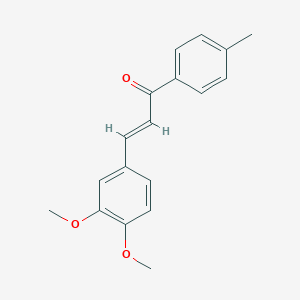
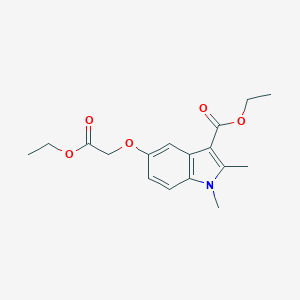
![1-[5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B514108.png)
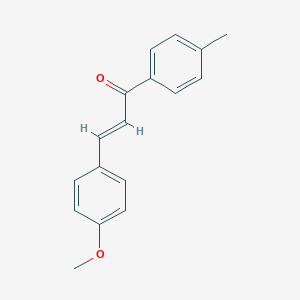
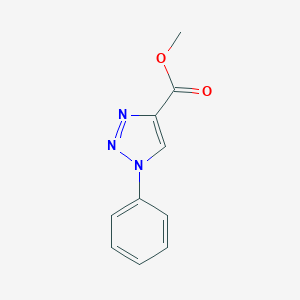

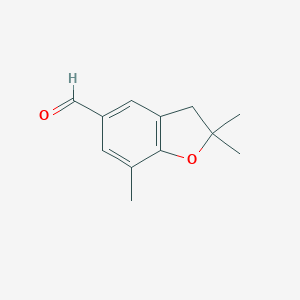
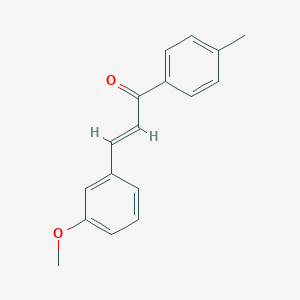
![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)
